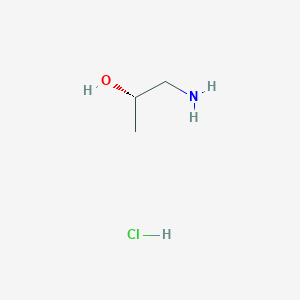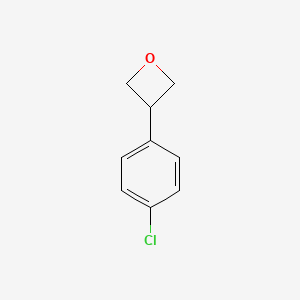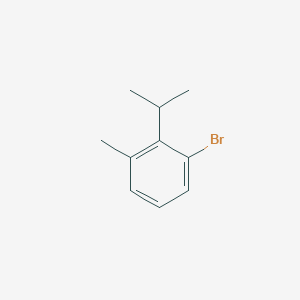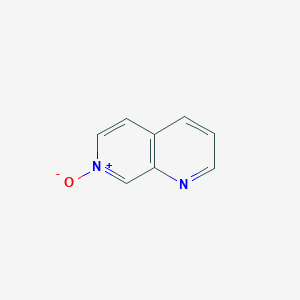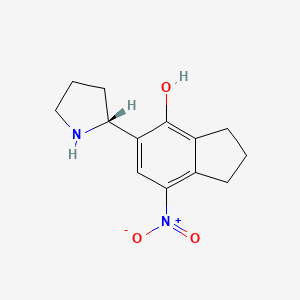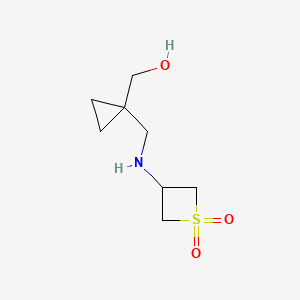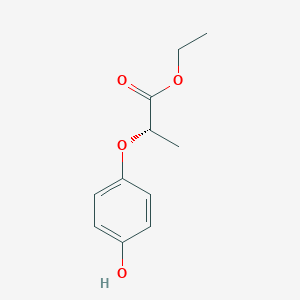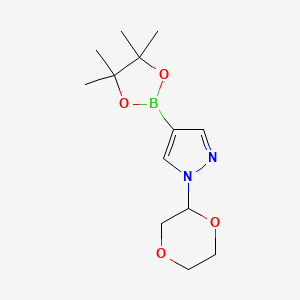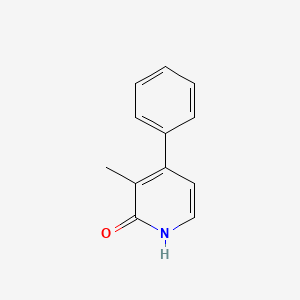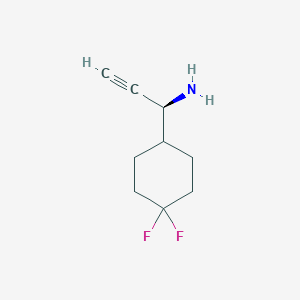
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of the difluorocyclohexyl group and the prop-2-yn-1-amine moiety suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Prop-2-yn-1-amine Moiety: This step may involve the reaction of a suitable alkyne precursor with an amine source under conditions such as palladium-catalyzed coupling or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexyl group may enhance binding affinity or selectivity, while the prop-2-yn-1-amine moiety could participate in covalent interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluorocyclohexyl)prop-2-yn-1-amine: Similar structure but with a single fluorine atom.
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine: Similar structure but with an ethyl group instead of a prop-2-yn-1-amine moiety.
Uniqueness
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine is unique due to the presence of both the difluorocyclohexyl group and the prop-2-yn-1-amine moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13F2N |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H13F2N/c1-2-8(12)7-3-5-9(10,11)6-4-7/h1,7-8H,3-6,12H2/t8-/m1/s1 |
InChI Key |
WCMGJVGPSBHGMQ-MRVPVSSYSA-N |
Isomeric SMILES |
C#C[C@H](C1CCC(CC1)(F)F)N |
Canonical SMILES |
C#CC(C1CCC(CC1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


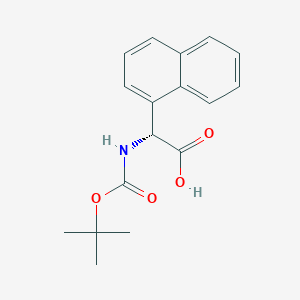

![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
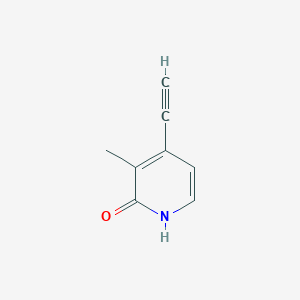
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
